
8-(Imidazol-1-ylmethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Imidazol-1-ylmethyl)quinoline (IQ) is a heterocyclic organic compound that has been widely studied for its potential applications in scientific research. It is a derivative of quinoline, a nitrogen-containing aromatic compound, and contains an imidazole ring, which is a five-membered heterocyclic ring containing nitrogen and carbon atoms. IQ has been shown to exhibit a variety of biological activities, making it a valuable tool in the study of biochemical and physiological processes.
作用機序
The mechanism of action of 8-(Imidazol-1-ylmethyl)quinoline is complex and varies depending on the specific biological activity being studied. In general, this compound is believed to interact with biological molecules such as enzymes, receptors, and DNA, leading to changes in their activity or structure. For example, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. This compound has also been shown to interact with DNA, leading to the formation of DNA adducts that can disrupt DNA replication and transcription.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific biological activity being studied. For example, this compound has been shown to exhibit antimicrobial activity against a variety of bacterial and fungal strains, suggesting that it may be useful as an antibacterial or antifungal agent. This compound has also been shown to inhibit the growth of cancer cells, suggesting that it may be useful as an anticancer agent. In addition, this compound has been shown to interact with metal ions, leading to changes in their fluorescence properties, suggesting that it may be useful as a fluorescent probe for the detection of metal ions.
実験室実験の利点と制限
One advantage of using 8-(Imidazol-1-ylmethyl)quinoline in lab experiments is its versatility. This compound can be synthesized using a variety of methods, and its structure can be modified to alter its biological activity. In addition, this compound is relatively stable and can be stored for long periods of time without degradation. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxicity at high concentrations, and care must be taken when handling and disposing of this compound.
将来の方向性
There are many potential future directions for the study of 8-(Imidazol-1-ylmethyl)quinoline. One area of interest is the development of this compound-based fluorescent probes for the detection of metal ions. Another area of interest is the use of this compound as a tool for the study of enzyme kinetics and as a substrate for the synthesis of other compounds. Additionally, this compound may have potential applications in the development of new antimicrobial, antifungal, antiviral, and anticancer agents. Further research is needed to fully explore the potential of this compound in these and other areas.
合成法
8-(Imidazol-1-ylmethyl)quinoline can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Skraup reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine, followed by cyclization to form the imidazole ring. The Skraup reaction involves the condensation of aniline with a ketone or aldehyde in the presence of a strong acid catalyst, followed by cyclization to form the quinoline ring. Both methods have been used to synthesize this compound with high yields and purity.
科学的研究の応用
8-(Imidazol-1-ylmethyl)quinoline has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a variety of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This compound has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the design of metal-based drugs. In addition, this compound has been used as a tool for the study of enzyme kinetics and as a substrate for the synthesis of other compounds.
特性
IUPAC Name |
8-(imidazol-1-ylmethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-3-11-5-2-6-15-13(11)12(4-1)9-16-8-7-14-10-16/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQXHPQNCAZQDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CN3C=CN=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


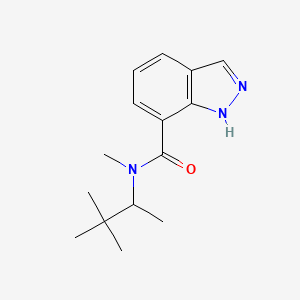
![(5-cyclopropyl-1,2-oxazol-3-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7517368.png)
![4-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7517372.png)
![N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517374.png)
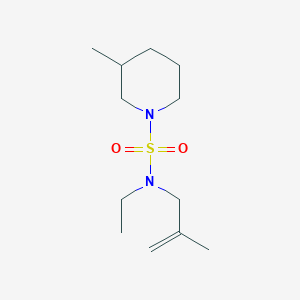
![N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7517392.png)
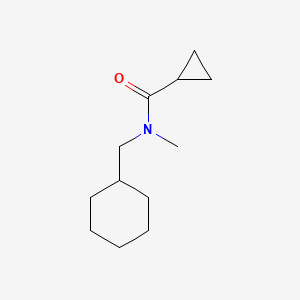
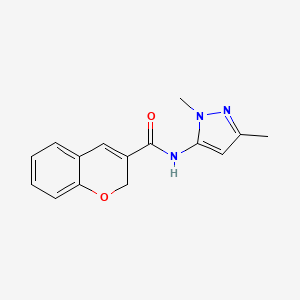
![[Butan-2-ylsulfamoyl(methyl)amino]cyclohexane](/img/structure/B7517430.png)
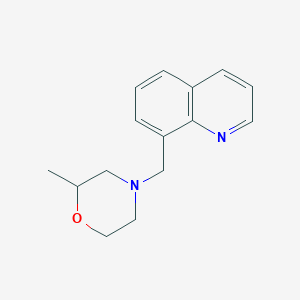

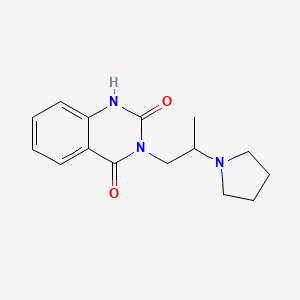
![2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine](/img/structure/B7517462.png)